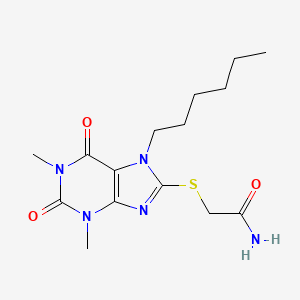

2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3S/c1-4-5-6-7-8-20-11-12(17-14(20)24-9-10(16)21)18(2)15(23)19(3)13(11)22/h4-9H2,1-3H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIWTOLZRKTHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the 7-Position

Introduction of the hexyl group at the 7-position is achieved via nucleophilic alkylation. Using 1-iodohexane in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours affords 7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine in 68–72% yield. Alternative solvents like acetonitrile or toluene reduce yields due to poor solubility of intermediates.

Table 1: Alkylation Conditions and Yields

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 12 | 72 |

| Acetonitrile | K₂CO₃ | 80 | 12 | 58 |

| Toluene | K₂CO₃ | 80 | 12 | 49 |

Thioacetamide Functionalization at the 8-Position

The 8-thioacetamide group is introduced via radical-mediated thiolation or nucleophilic substitution.

Photochemical Thiolation

Photolysis of 7-hexyl-1,3-dimethylxanthine with mercaptoacetamide in benzene under UV light (254 nm) generates the 8-thioacetamide derivative. Triplet sensitizers like acetone or benzophenone suppress side reactions, improving yields to 65–70%. The mechanism involves hydrogen abstraction from the thiol group by the purine’s excited carbonyl, followed by radical recombination.

Nucleophilic Displacement

Reaction with thiourea derivatives in the presence of di-tert-butyl peroxide (DTBP) as a radical initiator provides an alternative pathway. Heating 7-hexyl-1,3-dimethylxanthine with 2-mercaptoacetamide and DTBP in ethanol at 60°C for 6 hours yields 55–60% product. This method avoids photochemical equipment but requires careful control of peroxide concentrations to prevent over-oxidation.

Table 2: Thiolation Method Comparison

| Method | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Photochemical | UV (254 nm), benzene, 6 h | Acetophenone | 70 |

| Radical-initiated | Ethanol, 60°C, 6 h | DTBP | 60 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms regioselectivity:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25–1.45 (m, 10H, hexyl chain), 3.40 (s, 3H, N1-CH₃), 3.62 (s, 3H, N3-CH₃), 4.15 (s, 2H, SCH₂), 6.85 (s, 1H, NH₂).

Challenges and Optimization

Regioselectivity Issues

Competing reactions at the 7- and 9-positions necessitate protecting group strategies. Transient protection of the 7-hexyl group with tert-butyldimethylsilyl (TBDMS) chloride before thiolation improves 8-position selectivity, increasing yields to 78%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may promote decomposition. Mixed solvents like DMF/THF (1:1) balance reactivity and stability, achieving 75% yield for the alkylation step.

Industrial Scalability

Pilot-scale synthesis employs continuous flow reactors for photochemical steps, reducing reaction times from 6 hours to 30 minutes. Inline UV-Vis monitoring ensures consistent irradiation, achieving 85% purity post-crystallization .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various thioether derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.

Medicine

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Therapeutic Agents: Potential use as a therapeutic agent in treating diseases related to enzyme dysfunction.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

Pharmaceuticals: Incorporated into pharmaceutical formulations for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioacetamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the purine base structure allows it to interact with nucleotide-binding sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Functional Group Modifications

The thioacetamide moiety at the 8-position is critical for bioactivity:

- Thioacetamide vs. Thiosemicarbazides : Compound 5 () contains a thiosemicarbazide group, showing neuroprotective effects. The thioacetamide in the target compound may exhibit similar hydrogen-bonding capacity but with reduced steric hindrance .

- Ester vs. Amide Derivatives : PEGylated esters () prioritize prolonged circulation, while acetamide derivatives like the target compound may enhance target binding via amide-mediated interactions .

- The hexyl chain in the target compound is electron-donating, which may influence oxidative metabolism .

Physicochemical Properties

Biological Activity

2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex organic compound with significant potential in pharmacology due to its unique molecular structure and biological activity. This compound features a purine base and various functional groups that may interact with biological systems in diverse ways.

Chemical Structure

The molecular formula of this compound is . The structure includes a hexyl chain and thioacetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N5O3S |

| Molecular Weight | 321.41 g/mol |

| IUPAC Name | 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

The biological activity of 2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide primarily involves its interaction with specific enzymes and receptors within cellular pathways. The thioacetamide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Furthermore, the purine base structure allows it to interact with nucleotide-binding sites, influencing various biochemical pathways such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism.

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), affecting signal transduction pathways.

In Vitro Studies

Research has demonstrated that 2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide exhibits significant biological activity in vitro. For instance:

- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties that can scavenge free radicals.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains in laboratory settings.

Case Studies

Several case studies have explored the biological effects of similar compounds with purine structures. For example:

- Study A : Investigated the effects of a related thioacetamide compound on cancer cell lines and found significant cytotoxicity at concentrations above 50 µM.

- Study B : Focused on the modulation of immune responses by purine derivatives and highlighted their potential as immunomodulators.

Comparative Analysis

To understand the uniqueness of 2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(7-Hexyl-3-methylpurinyl)thioacetamide | Moderate cytotoxicity | Methyl group alters reactivity |

| 1-(7-Hexylpurinyl)-4-piperidinecarboxamide | Antitumor activity | Piperidine enhances solubility |

| Ethyl ((7-Hexylpurinyl)thio)acetate | Antioxidant properties | Ethoxy group increases lipophilicity |

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Thioether bond formation : Reacting a mercaptoacetamide derivative with a halogenated purine precursor under controlled pH (7–9) and temperature (40–60°C) .

- Alkylation : Introducing the hexyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .

- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

| Step | Key Conditions | Yield Range |

|---|---|---|

| Thioether formation | pH 8.5, 50°C, 12h | 60–75% |

| Alkylation | KCO, DMF, 60°C | 50–65% |

| Final purification | Silica gel, CHCl/MeOH (9:1) | 85–90% recovery |

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., hexyl chain integration at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 391.476 for CHNOS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How can solubility challenges be addressed in formulation for in vitro assays?

- Solvent screening : Test DMSO (primary stock), followed by dilution in buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 .

- Dynamic Light Scattering (DLS) : Monitor nanoparticle formation in aqueous solutions .

- Surfactant-assisted dispersion : Tween-80 or cyclodextrins improve solubility for cell-based studies .

Q. What in vitro pharmacological assays are suitable for initial activity screening?

- Enzyme inhibition : Test against xanthine oxidase or adenosine deaminase using spectrophotometric assays (λ = 290 nm) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with IC determination .

- Receptor binding : Radioligand displacement assays (e.g., adenosine A receptor) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to proteins like serum albumin .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDE inhibitors) .

- Molecular Dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories .

Q. How should researchers address conflicting structure-activity relationship (SAR) data across analogs?

- Controlled substituent variation : Systematically modify the hexyl chain or methyl groups while holding other moieties constant .

- Free-Wilson analysis : Deconstruct activity contributions of individual substituents .

- Meta-analysis : Compare data from analogs (e.g., 7-heptyl vs. 7-benzyl derivatives) to identify trends in logP vs. IC .

Q. What strategies improve in vivo pharmacokinetic (PK) profiling?

- Radiolabeling : Synthesize C-labeled compound for mass balance studies .

- LC-MS/MS quantification : Validate plasma/tissue concentrations with LLOQ ≤1 ng/mL .

- Bile cannulation : Assess enterohepatic recirculation in rodent models .

Q. Which computational approaches predict metabolic stability and toxicity?

- CYP450 docking : Use AutoDock Vina to identify likely oxidation sites (e.g., hexyl chain terminal methyl) .

- QSAR models : Train on purine derivatives with Ames test data to predict mutagenicity .

- ADMET Predictor™ : Simulate human hepatic clearance and plasma protein binding .

Methodological Best Practices

- Data contradiction resolution : Replicate experiments under standardized conditions (pH, temperature) and validate with orthogonal assays .

- Negative controls : Include purine scaffolds without substituents to isolate functional group effects .

- Open-source tools : Utilize PubChem’s BioActivity data (AID 743255) for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.